PF-06700841 トシル酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

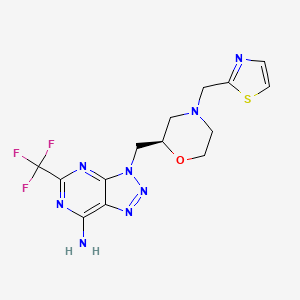

Brepocitinib tosylate is a chemical compound known for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. It is a dual inhibitor of tyrosine kinase 2 and Janus kinase 1, which are enzymes involved in the signaling pathways of various cytokines. This dual inhibition is expected to provide greater efficacy in treating inflammatory conditions compared to agents that inhibit either enzyme alone .

科学的研究の応用

Brepocitinib tosylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular signaling pathways and its potential to modulate immune responses.

作用機序

The mechanism of action of brepocitinib tosylate involves the inhibition of tyrosine kinase 2 and Janus kinase 1. These enzymes play a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses . By inhibiting these enzymes, brepocitinib tosylate can modulate the activity of cytokines such as interferon-alpha, interferon-gamma, interleukin-12, and interleukin-23 . This inhibition leads to a reduction in inflammation and immune-mediated damage.

Safety and Hazards

生化学分析

Biochemical Properties

PF-06700841 tosylate interacts with JAK1 and TYK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and TYK2 are 17 nM and 23 nM, respectively . It also inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively .

Cellular Effects

PF-06700841 tosylate has been shown to have significant effects on various types of cells and cellular processes. It directly suppresses TYK2-dependent IL-12 and IL-23 signaling and JAK1-dependent signaling in cells expressing these signaling molecules, including T cells and keratinocytes . It has been observed to reduce skin inflammation in plaque psoriasis .

Molecular Mechanism

PF-06700841 tosylate exerts its effects at the molecular level by inhibiting the activity of JAK1 and TYK2 . These enzymes are involved in the signaling pathways of multiple cytokines, including IFN, IL-6, IL-12, IL-21, IL-22, and IL-23 . By inhibiting these enzymes, PF-06700841 tosylate disrupts the signaling pathways, leading to a reduction in the production of these cytokines .

Temporal Effects in Laboratory Settings

It has been reported that reductions in IL-17A, IL-17F, and IL-12B mRNA were observed as early as 2 weeks and approximately 70% normalization of lesional gene expression after 4 weeks .

Dosage Effects in Animal Models

It has been reported that PF-06700841 tosylate reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a JAK1 and TYK2 inhibitor, it is likely involved in the JAK-STAT signaling pathway .

Subcellular Localization

As a JAK1 and TYK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

準備方法

The preparation of brepocitinib tosylate involves several synthetic routes and reaction conditions. One method includes the formation of a crystal form of brepocitinib tosylate, which is achieved through specific reaction conditions and purification processes . The detailed synthetic route involves the use of various reagents and solvents, including acetone, acetonitrile, and isopropanol . Industrial production methods focus on optimizing these conditions to ensure high yield and purity of the final product.

化学反応の分析

Brepocitinib tosylate undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions are used to facilitate these reactions.

Substitution: This reaction involves the replacement of one functional group with another.

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Brepocitinib tosylate is unique due to its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:

Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis.

Baricitinib: Another Janus kinase inhibitor used for similar indications.

Upadacitinib: A selective Janus kinase inhibitor with applications in autoimmune diseases.

Compared to these compounds, brepocitinib tosylate offers the advantage of dual inhibition, which may provide greater efficacy in treating certain inflammatory conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'PF-06700841 tosylate' involves the conversion of a starting material tosylate salt into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine", "p-toluenesulfonic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pyridine in methanol.", "Step 2: Add p-toluenesulfonic acid to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide to the solution to adjust the pH to 9-10.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the desired compound 'PF-06700841 tosylate'." ] } | |

CAS番号 |

2140301-96-6 |

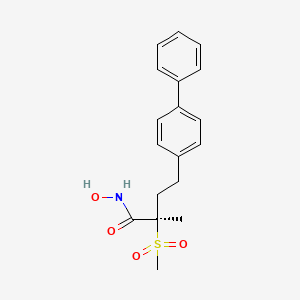

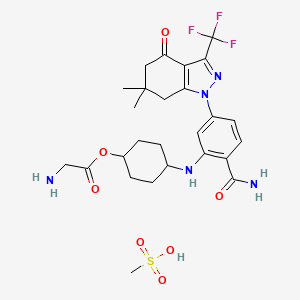

分子式 |

C25H29F2N7O4S |

分子量 |

561.6 g/mol |

IUPAC名 |

(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10) |

InChIキー |

FAKGOYNHHHOTEN-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B609922.png)

![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)

![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)

![N,N-Dimethyl-5-({2-Methyl-6-[(5-Methylpyrazin-2-Yl)carbamoyl]-1-Benzofuran-4-Yl}oxy)pyrimidine-2-Carboxamide](/img/structure/B609943.png)